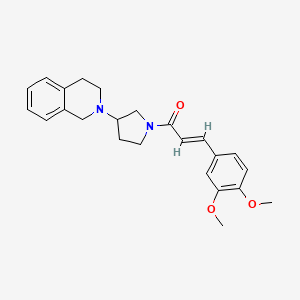

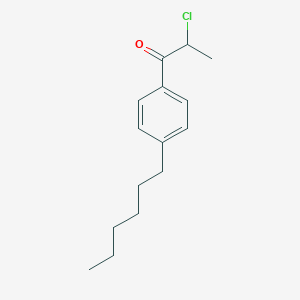

![molecular formula C11H14ClNO4S B2934433 (2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid CAS No. 1212148-89-4](/img/structure/B2934433.png)

(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid” is a type of sulfonylamino acid . Sulfonylamino acids are important compounds that serve as critical entry points to an array of emergent medicinal functional groups, molecular tools for bioconjugation, and synthetic intermediates .

Synthesis Analysis

The synthesis of sulfonylamino acids like “(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid” can be achieved through an acid-catalyzed intermolecular sulfenoamination reaction of alkenes . This reaction uses sulfonamides as the nitrogen source and N-sulfanylsuccinimides as the sulfur source . This methodology provides a straightforward and general way to synthesize various β-sulfonylamino sulfides with high regio- and diastereoselectivity .Scientific Research Applications

Broad Specificity Antibodies for Sulfonamide Antibiotics

A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of a wide range of sulfonamide antibiotic congeners. This was achieved by combining antibodies raised against sulfonamide-based haptens, demonstrating the utility of sulfonamide compounds in the development of analytical tools for antibiotic detection in veterinary medicine and food safety (Adrián et al., 2009).

Catalytic Applications

Research into sulfonate anions derived from sulfonated compounds like (diphenylphosphinothioyl)ferrocene has illustrated their use in catalysis, specifically in coordination chemistry and the development of catalytic systems. These studies show the potential of sulfonated compounds in synthesizing complex molecules and materials (Zábranský et al., 2018).

Protecting Groups in Organic Synthesis

Sulfonamide-based protecting groups, such as the 2-(4-methylphenylsulfonyl)ethenyl group, have been explored for the protection of NH groups in various molecules. This research highlights the role of sulfonamide derivatives in facilitating complex organic synthesis processes, offering a route to selectively protect and deprotect functional groups in a controlled manner (Petit et al., 2014).

Macrocyclic Aromatic Ether Sulfones

The synthesis of macrocyclic aromatic ether sulfones bearing carboxylic groups demonstrates the potential of sulfonated compounds in materials science, particularly in the creation of novel polymers with specific functionalities. Such macrocycles can be used to build polyamides with unique properties, indicating the versatility of sulfonated compounds in designing new materials (Rodewald & Ritter, 1997).

Complex Formation with Heavy Metals

Studies on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have explored their acid-base properties, solubility, chemical stability, and ability to form complexes with metals like Cu(II), Co(II), and Ni(II). This research underscores the potential of sulfonamide derivatives in environmental chemistry and remediation, where they could be used to sequester heavy metals from contaminated sites (Chekanova et al., 2014).

Mechanism of Action

Target of action

Sulfonamides primarily target bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacteria .Mode of action

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They mimic the structure of this substrate, binding to the enzyme and preventing it from carrying out its normal function .Biochemical pathways

By inhibiting folic acid synthesis, sulfonamides prevent bacteria from producing necessary components for their growth and replication .Pharmacokinetics

Most sulfonamides are readily absorbed orally. They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .Result of action

The inhibition of folic acid synthesis leads to a halt in bacterial growth and replication, effectively treating the infection .Action environment

The antibacterial action of sulfonamides can be inhibited by pus . The efficacy and stability of these compounds can be influenced by factors such as pH and the presence of other substances .properties

IUPAC Name |

(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABGGVIJYNCUIL-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)

![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2934366.png)

![2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934369.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)